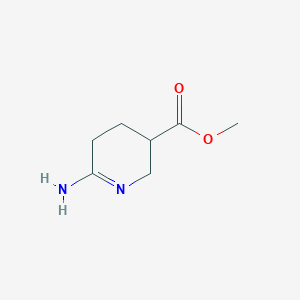![molecular formula C13H11FO B127013 [4-(4-Fluorofenil)fenil]metanol CAS No. 147497-56-1](/img/structure/B127013.png)
[4-(4-Fluorofenil)fenil]metanol
Descripción general
Descripción
[4-(4-Fluorophenyl)phenyl]methanol, also known as 4,4’-difluorobenzhydrol, is a fluorinated diphenylmethanol compound. It is characterized by the presence of two fluorine atoms at the para-position of the phenyl rings. This compound is widely used as a building block in the synthesis of various pharmaceuticals and polymers .
Aplicaciones Científicas De Investigación
[4-(4-Fluorophenyl)phenyl]methanol has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules, including pharmaceuticals and polymers.
Medicine: It serves as an intermediate in the production of drugs with therapeutic properties.
Safety and Hazards
Direcciones Futuras
“[4-(4-Fluorophenyl)phenyl]methanol” is an important building block for synthesizing antipsychotic drugs such as fluspirilene, pimozide, and penfluridol . It is also used in the total synthesis of Tunicamycin V, a homologous nucleoside antibiotic . It has potential applications in the synthesis of aromatic polyethers and graft polymers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Fluorophenyl)phenyl]methanol typically involves the reaction of 4-fluorobenzophenone with a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is carried out in an appropriate solvent like ethanol or tetrahydrofuran under controlled temperature conditions to yield the desired product .
Industrial Production Methods
In industrial settings, the production of [4-(4-Fluorophenyl)phenyl]methanol may involve more scalable methods such as catalytic hydrogenation. This process uses a catalyst like palladium on carbon and hydrogen gas to reduce 4-fluorobenzophenone to [4-(4-Fluorophenyl)phenyl]methanol. This method is advantageous due to its efficiency and ability to produce high yields .
Análisis De Reacciones Químicas
Types of Reactions
[4-(4-Fluorophenyl)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4,4’-difluorobenzophenone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be further reduced to form 4,4’-difluorobenzhydrol using strong reducing agents.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 4,4’-Difluorobenzophenone.
Reduction: 4,4’-Difluorobenzhydrol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of [4-(4-Fluorophenyl)phenyl]methanol involves its interaction with specific molecular targets. In the case of its use in pharmaceuticals, the compound may act on various receptors or enzymes, modulating their activity to produce therapeutic effects. For example, in antipsychotic drugs, it may interact with dopamine receptors to alleviate symptoms of psychosis .
Comparación Con Compuestos Similares
Similar Compounds
4-Fluorobenzophenone: A precursor in the synthesis of [4-(4-Fluorophenyl)phenyl]methanol.
4,4’-Difluorobenzhydrol: A reduced form of the compound with similar properties.
4-Fluorobenzhydrol: A related compound with a single fluorine atom on the phenyl ring.
Uniqueness
[4-(4-Fluorophenyl)phenyl]methanol is unique due to the presence of two fluorine atoms at the para-position, which enhances its chemical stability and reactivity. This makes it a valuable intermediate in the synthesis of various pharmaceuticals and polymers, offering advantages in terms of yield and efficiency .
Propiedades
IUPAC Name |
[4-(4-fluorophenyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO/c14-13-7-5-12(6-8-13)11-3-1-10(9-15)2-4-11/h1-8,15H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSWIVXLMMVNSCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40362755 | |
| Record name | (4'-Fluoro[1,1'-biphenyl]-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40362755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147497-56-1 | |
| Record name | (4'-Fluoro[1,1'-biphenyl]-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40362755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

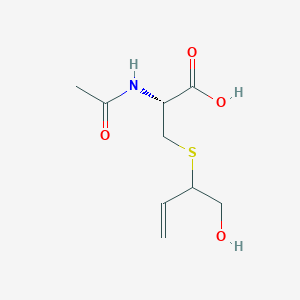
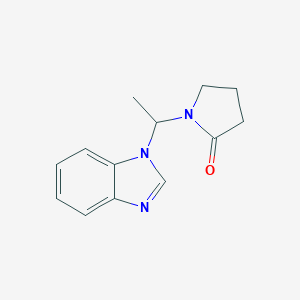
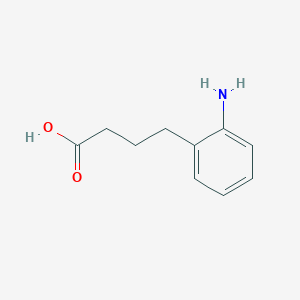
![1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(2-hydroxy-4,5-dimethylphenyl)adamantane](/img/structure/B126944.png)
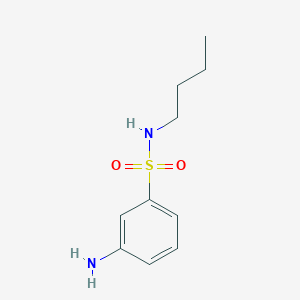

![2-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B126959.png)
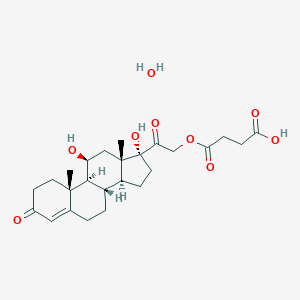
![2-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B126961.png)
![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1H-benzo[g]pteridin-10-ium-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B126963.png)

